1,1'-Diacetylferrocen

説明

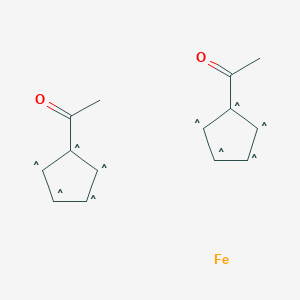

1,1’-Diacetylferrocene is an organic compound used as a catalyst or ligand in certain cross-coupling reactions . It is also known as Bis(acetylcyclopentadienyl)iron .

Synthesis Analysis

The synthesis of 1,1’-Diacetylferrocene involves the acetylation of ferrocene with acetyl chloride in the presence of AlCl3 in methylene chloride . The reaction is most favorable when the ferrocene is added to an excess of the acetylation mixture over a prolonged period .

Molecular Structure Analysis

The molecular formula of 1,1’-Diacetylferrocene is C14H14FeO2 . The molecular weight is 270.10 g/mol . The structure of 1,1’-Diacetylferrocene can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

1,1’-Diacetylferrocene has a molecular weight of 270.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 270.034315 g/mol and the Monoisotopic Mass is also 270.034315 g/mol . The Topological Polar Surface Area is 34.1 Ų . The Heavy Atom Count is 17 . The Complexity is 90.6 .

科学的研究の応用

Synthesis and Chemical Reactions

1,1'-Diacetylferrocene has been actively utilized as a precursor in various synthesis reactions. For instance, it was involved in aldol condensation with aromatic aldehydes under dry conditions, yielding mono- and dienone derivatives without cyclization to ferrocenophane (Liu et al., 2001). Additionally, condensation reactions with heteroaromatic amines were studied, leading to unsymmetrical 1,1'-disubstituted ferrocenes with antimicrobial properties upon chelation with metal ions (Chohan et al., 2002).

Corrosion Inhibition

1,1'-Diacetylferrocene was investigated for its inhibitive effects against mild steel corrosion in acidic solutions. The study suggested that its derivatives might accelerate or inhibit corrosion depending on their molecular structure and the environmental conditions (Morad & Sarhan, 2008).

Photo-ligand Exchange Reactions

A comprehensive experiment described the synthesis of 1,1'-diacetylferrocene and its involvement in a photo-ligand exchange reaction with 1,10-phenanthroline. The process was detailed, highlighting its educational value and its application in forming complex compounds under specific conditions (Meng & Li, 2020).

Antibacterial and Antifungal Applications

Studies have shown the condensation of 1,1'-diacetylferrocene with various reagents, forming compounds that were further used as ligands with metal ions, displaying antibacterial and antifungal activities. The effectiveness of these compounds was noted to increase upon complexation with the metal ions (Chohan et al., 2004).

Ligand Synthesis and Catalysis

The compound was used in Mannich condensation reactions, yielding amino-functionalized ferrocenophanes. These products have found extensive applications in ligand synthesis, catalysis, bioorganometallic chemistry, and emerging fields like frustrated Lewis pair chemistry (Stute et al., 2014).

Safety and Hazards

1,1’-Diacetylferrocene is classified as Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 4), and Acute toxicity, Dermal (Category 4) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

1,1’-Diacetylferrocene has been used to derive FexN@RGO catalysts, which have shown superior electrocatalytic activities in acidic and alkaline media compared with commercial 10% Pt/C . This suggests potential future directions in the development of efficient and durable catalysts for energy conversion systems .

特性

InChI |

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBIZDIDVCJECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[C]1[CH][CH][CH][CH]1.CC(=O)[C]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Diacetylferrocen | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid](/img/structure/B7825652.png)

acetic acid](/img/structure/B7825663.png)

![6-methyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B7825693.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7825711.png)